(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-6-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazolone core, and a nitrophenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-6-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring through a cyclization reaction involving 4-chlorophenyl isothiocyanate and an appropriate amine. The pyrazolone core is then synthesized via a condensation reaction between an appropriate hydrazine derivative and an α,β-unsaturated ketone. The final step involves coupling the thiazole and pyrazolone intermediates under specific reaction conditions, such as refluxing in an organic solvent with a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-6-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-6-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-6-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl chitosan: A biocompatible and biodegradable polymer used in biomedical applications.
Uniqueness
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-6-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a unique and valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H15ClN6O3S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-6-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15ClN6O3S/c1-11-4-3-5-16(27(29)30)17(11)23-24-18-12(2)25-26(19(18)28)20-22-15(10-31-20)13-6-8-14(21)9-7-13/h3-10,25H,1-2H3 |
InChI Key |
YCCQWMCDHRRWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.